

key structural features of 4-aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride

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Compound of Interest

Compound Name: 4-Aminotetrahydro-2H-thiopyran
1,1-dioxide hydrochloride

Cat. No.: B111249

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An In-depth Technical Guide Topic: Key Structural Features of **4-Aminotetrahydro-2H-thiopyran 1,1-Dioxide Hydrochloride**

Abstract

4-Aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride (CAS No: 116529-31-8) is a pivotal heterocyclic building block in modern synthetic chemistry, with significant applications in the development of pharmaceuticals and agrochemicals.^{[1][2]} Its utility stems from a unique combination of a saturated six-membered thiopyran ring, a polar sulfone group, and a strategically placed primary amine. This guide provides a detailed examination of the core structural features of this molecule, focusing on its molecular architecture, conformational preferences, and the spectroscopic signatures that define its identity. By synthesizing foundational chemical principles with practical, field-proven insights, this document serves as a technical resource for researchers and drug development professionals aiming to leverage this versatile scaffold in their work.

Introduction and Strategic Significance

In the landscape of medicinal chemistry, saturated heterocyclic scaffolds are indispensable for exploring three-dimensional chemical space, a critical factor in designing drugs with high specificity and optimized pharmacokinetic profiles. **4-Aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride** emerges as a compound of interest due to its rigid, chair-like

conformation and the presence of key functional groups that facilitate molecular interactions and further chemical derivatization.

It serves as a key intermediate in the synthesis of more complex bioactive molecules, particularly in the development of therapeutics for neurological disorders, where its structure may contribute to its ability to cross the blood-brain barrier.^[1] The hydrochloride salt form ensures the compound is a stable, water-soluble, white crystalline solid, making it highly suitable for a variety of reaction conditions and pharmaceutical formulations.^{[1][3]} This guide deconstructs the molecule's structure to elucidate the features that underpin its physical properties and chemical reactivity.

Table 1: Physicochemical Properties

Property	Value	Source(s)
CAS Number	116529-31-8	[1]
Molecular Formula	C ₅ H ₁₁ NO ₂ S·HCl	[1]
Molecular Weight	185.67 g/mol	[1]
Appearance	White to almost white crystalline powder	[1] [3] [4]
Melting Point	~289 °C	[1] [3]
Solubility	Excellent solubility in water	[1]

| SMILES | O=S1(CCC(N)CC1)=O.Cl | |

Core Molecular Architecture

The functionality of this molecule is dictated by the interplay between its three primary components: the heterocyclic core, the sulfone group, and the ammonium substituent.

The Tetrahydrothiopyran-1,1-Dioxide Core

The foundation of the molecule is a six-membered saturated ring containing one sulfur atom, known as a thiane or tetrahydrothiopyran. In this specific molecule, the sulfur atom is fully

oxidized to a sulfone (SO_2).

- The Sulfone Group ($-\text{SO}_2-$): This is arguably the most influential functional group in the structure. The sulfur atom adopts a tetrahedral geometry, bonded to two carbon and two oxygen atoms. The $\text{S}=\text{O}$ bonds are highly polar, and the sulfone group as a whole is a potent electron-withdrawing group. This polarity significantly impacts the molecule's solubility and its ability to act as a hydrogen bond acceptor. Its steric bulk is a defining factor in the ring's conformational preferences.

Caption: 2D Chemical Structure of the Compound.

The 4-Ammonium Substituent

The amine at the C4 position exists as a protonated ammonium cation ($-\text{NH}_3^+$) due to the presence of hydrochloric acid, with a chloride counter-ion. This feature is critical for the compound's utility.

- Enhanced Water Solubility: The ionic nature of the ammonium salt dramatically increases the compound's solubility in aqueous and polar protic solvents compared to its free amine form. [\[1\]](#)
- Hydrogen Bond Donor: The ammonium group is a strong hydrogen bond donor, enabling it to form key interactions with biological targets like enzymes and receptors.
- Chemical Handle: The ammonium salt can be easily neutralized with a base to yield the free primary amine ($-\text{NH}_2$). This nucleophilic amine is a versatile functional group for subsequent reactions, such as acylation, alkylation, and reductive amination, making the compound a valuable building block for library synthesis.

Conformational Analysis: A Chair with a Purpose

Understanding the three-dimensional shape of this molecule is paramount to predicting its reactivity and biological interactions. Like its all-carbon analogue, cyclohexane, the tetrahydrothiopyran ring is not planar and adopts a low-energy chair conformation to minimize angular and torsional strain.

The Equatorial Preference

The key question in the conformational analysis of this molecule is the orientation of the ammonium group at the C4 position: is it axial (pointing up or down, parallel to the ring's axis) or equatorial (pointing out from the side of the ring)?

For monosubstituted six-membered rings, the substituent overwhelmingly prefers the equatorial position to avoid steric clashes with the axial hydrogens on C2 and C6. These unfavorable interactions, known as 1,3-diaxial interactions, destabilize the axial conformer. Given the steric bulk of the ammonium group, it will exist almost exclusively in the equatorial position at equilibrium. The sulfone group, with its oxygen atoms, further reinforces the rigidity of the chair conformation.

Caption: Conformational equilibrium showing the stable equatorial and unstable axial forms.

This defined stereochemistry is a powerful feature for drug design, as it presents the ammonium group in a predictable orientation for interaction with a target binding site.

Spectroscopic and Analytical Characterization

The structural features discussed above give rise to a unique spectroscopic fingerprint. While raw spectra are proprietary to individual suppliers, the expected characteristics can be reliably predicted.

Table 2: Predicted Spectroscopic Data

Technique	Expected Observations	Rationale
¹ H NMR	δ 3.0-3.5 ppm (m, 4H): Protons on C2 and C6, adjacent to the electron-withdrawing sulfone group. δ ~3.0 ppm (m, 1H): Proton on C4, adjacent to the ammonium group. δ 2.0-2.5 ppm (m, 4H): Protons on C3 and C5. δ ~8.2 ppm (br s, 3H): Protons of the ammonium group (-NH₃⁺).	The sulfone group strongly deshields adjacent protons, shifting them downfield. The ammonium protons are exchangeable and appear as a broad singlet.
¹³ C NMR	δ ~50-55 ppm: Carbons C2 and C6, deshielded by the adjacent sulfone. δ ~45-50 ppm: Carbon C4, attached to the nitrogen. δ ~25-30 ppm: Carbons C3 and C5.	The electron-withdrawing effect of the sulfone group has a pronounced deshielding effect on the alpha-carbons (C2, C6).
FTIR	ν 2800-3100 cm ⁻¹ (broad): N-H stretching vibrations of the ammonium salt. ν 1300-1350 cm ⁻¹ (strong): Asymmetric SO ₂ stretching. ν 1120-1160 cm ⁻¹ (strong): Symmetric SO ₂ stretching.	These are highly characteristic absorption bands. The two strong peaks for the sulfone are diagnostic for this functional group.

| Mass Spec. | m/z = 149.05: Molecular ion peak ([M]⁺) of the free base (C₅H₁₁NO₂S) after loss of HCl. | In the mass spectrometer, the hydrochloride salt typically dissociates, and the free base is ionized and detected. |

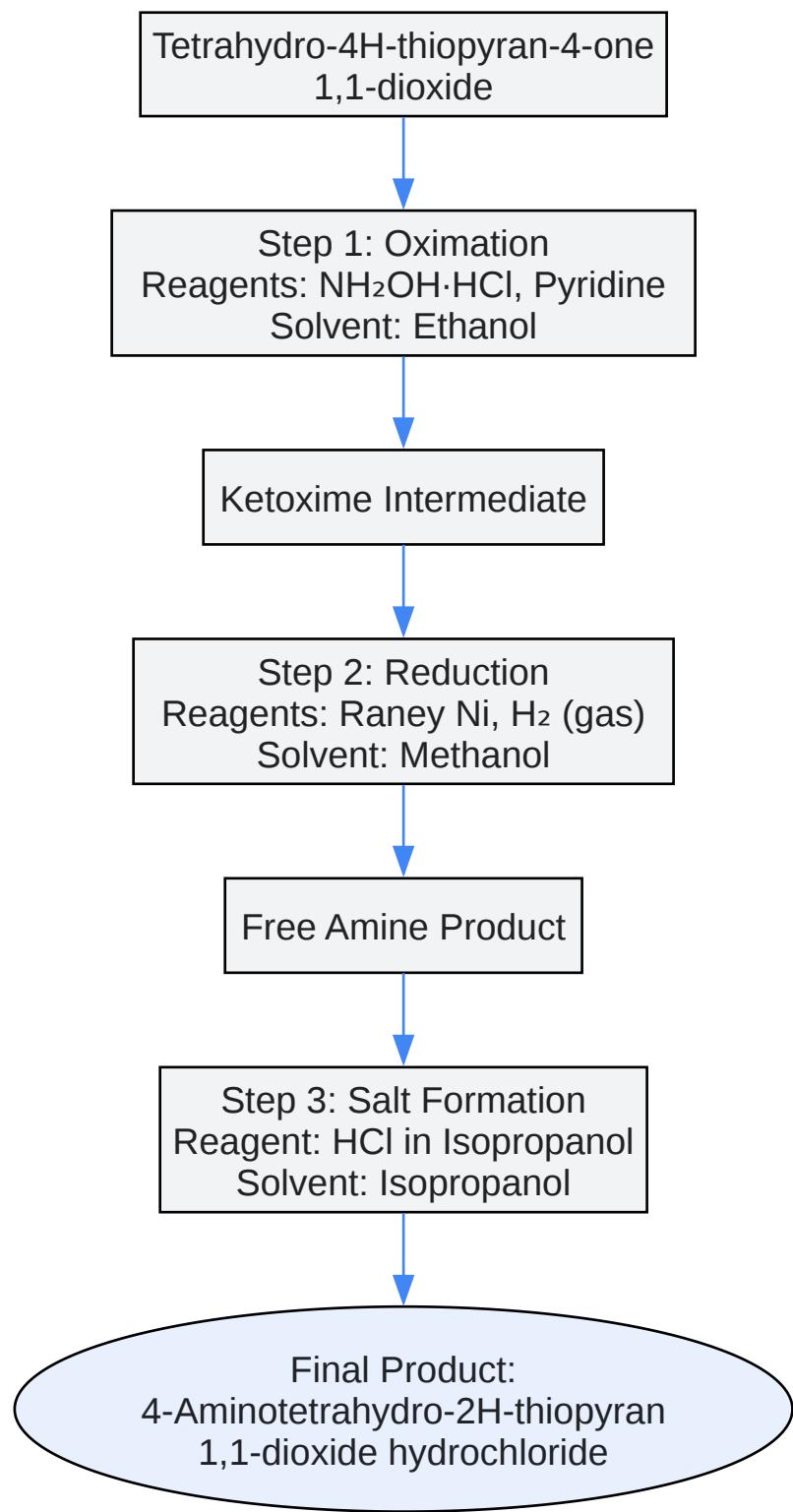
Illustrative Synthetic Protocol

The synthesis of this compound is a robust and scalable process, often proceeding through the corresponding ketone. The following protocol is an illustrative, self-validating system for its

preparation.

Objective: To synthesize **4-aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride** from tetrahydro-4H-thiopyran-4-one 1,1-dioxide.

Causality: This two-step sequence first creates a C=N bond (oxime) which is then stereoselectively reduced to the amine. The use of Raney Nickel is a classic and highly effective method for reducing oximes to primary amines under hydrogenation conditions. The final step with HCl in a solvent like isopropanol ensures the clean precipitation of the stable, crystalline hydrochloride salt.

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Caption: Synthetic workflow for the target compound.

Step-by-Step Methodology

- Oximation:
 - To a stirred solution of tetrahydro-4H-thiopyran-4-one 1,1-dioxide (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and pyridine (1.5 eq).
 - Heat the mixture to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.
 - Cool the reaction mixture and concentrate under reduced pressure. The resulting residue containing the oxime is carried forward without extensive purification.
- Reduction to Free Amine:
 - Dissolve the crude oxime in methanol.
 - Carefully add a catalytic amount of Raney Nickel (approx. 10% w/w) to the solution.
 - Pressurize the reaction vessel with hydrogen gas (50-100 psi) and stir vigorously at room temperature for 12-24 hours.
 - Self-Validation: The reaction is complete when hydrogen uptake ceases.
 - Carefully filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and must be kept wet.
 - Concentrate the filtrate under reduced pressure to yield the crude free amine.
- Hydrochloride Salt Formation:
 - Dissolve the crude amine in a minimal amount of isopropanol.
 - Slowly add a solution of HCl in isopropanol (1.1 eq) with stirring.
 - A white precipitate will form. Continue stirring for 1 hour at room temperature, then cool in an ice bath to maximize precipitation.

- Collect the solid by vacuum filtration, wash with cold isopropanol, and dry under vacuum to yield the final product as a white crystalline solid.

Conclusion

The key structural features of **4-aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride**—a rigid chair conformation dominated by a polar sulfone and a predictably equatorial ammonium group—define its identity and utility. These characteristics render it a water-soluble, stable, and synthetically versatile building block. For the drug development professional, this compound is not merely a reagent but a well-defined three-dimensional scaffold, offering a reliable platform for the synthesis of novel chemical entities with precisely controlled stereochemistry and functionality.

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